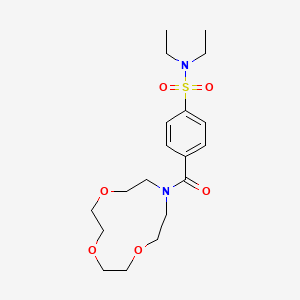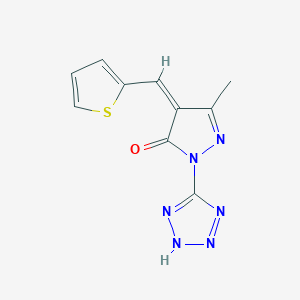![molecular formula C19H17Cl2F3N2O4S B11073887 2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11073887.png)
2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes dichloro, tetrahydrofuran, sulfamoyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, including the introduction of the dichloro and trifluoromethyl groups, as well as the formation of the sulfamoyl and tetrahydrofuran moieties. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The dichloro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other dichloro, trifluoromethyl, and sulfamoyl derivatives, each with their own specific applications and characteristics. The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential for diverse scientific research applications.
Properties
Molecular Formula |
C19H17Cl2F3N2O4S |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(oxolan-2-ylmethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17Cl2F3N2O4S/c20-15-9-16(21)17(31(28,29)25-10-13-5-2-6-30-13)8-14(15)18(27)26-12-4-1-3-11(7-12)19(22,23)24/h1,3-4,7-9,13,25H,2,5-6,10H2,(H,26,27) |
InChI Key |
ZHXAIEBZHJZSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {3,5-dimethyl-4-[(pyridin-4-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073819.png)
![2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B11073828.png)

![methyl 1-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11073830.png)
![2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11073835.png)



![1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073863.png)
![5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B11073867.png)
![12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione](/img/structure/B11073879.png)
![2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile](/img/structure/B11073880.png)
![2-chloro-N-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11073885.png)
